molecular formula C23H24N2O3 B6021960 N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide

N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide

Cat. No. B6021960
M. Wt: 376.4 g/mol
InChI Key: HYOBZYGLSQJSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide, also known as ADNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzamides and is characterized by the presence of a nitro group and an adamantyl group in its molecular structure.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide is not fully understood. However, studies have shown that the compound interacts with specific proteins and enzymes in living cells, leading to alterations in their activity and function. This interaction may be responsible for the observed fluorescence properties of this compound and its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on living cells. Studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the activity of specific enzymes involved in the development of Alzheimer's disease, suggesting its potential use in the treatment of this condition.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide is its strong fluorescence properties, making it an ideal candidate for bioimaging applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the compound may exhibit non-specific binding to certain proteins, which may affect the accuracy of the results obtained.

Future Directions

There are several future directions for research on N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide. One potential area of interest is the development of new drugs based on the compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in bioimaging and other fields of research. Finally, the synthesis of modified versions of this compound may lead to the development of compounds with improved properties and reduced toxicity.

Synthesis Methods

The synthesis of N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide involves the reaction between 4-nitrobenzoyl chloride and 1-adamantylamine in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a yellow crystalline solid with a high yield. The purity of the compound can be improved through recrystallization and further purification techniques.

Scientific Research Applications

N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for bioimaging applications. The compound exhibits strong fluorescence properties, making it an ideal candidate for visualizing biological processes in living cells. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(18-1-7-21(8-2-18)25(27)28)24-20-5-3-19(4-6-20)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBZYGLSQJSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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